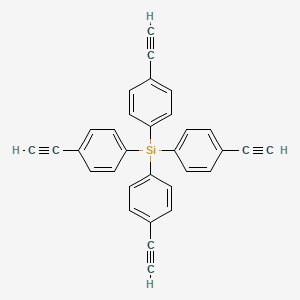
2-Aminoisonicotinaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoisonicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde.
Amination: The isonicotinaldehyde undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The resulting 2-aminoisonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
2-Aminoisonicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 2-Aminoisonicotinic acid.
Reduction: 2-Aminoisonicotinalcohol.
Substitution: Various N-substituted derivatives depending on the reagents used.
科学研究应用
2-Aminoisonicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which 2-Aminoisonicotinaldehyde hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2-Aminopyridine: Similar structure but lacks the aldehyde group.
Isonicotinaldehyde: Similar structure but lacks the amino group.
2-Amino-3-pyridinecarboxaldehyde: Similar structure with an additional functional group.
Uniqueness
2-Aminoisonicotinaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group in its structure, allowing it to participate in a diverse range of chemical reactions and making it a versatile compound in research and industrial applications.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
2-aminopyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-3-5(4-9)1-2-8-6;/h1-4H,(H2,7,8);1H |
InChI 键 |
NUJASNRMTLDBFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)


